ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate
Overview
Description
Ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate, also known as ET-26-HCl, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It also inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and ROS. In addition, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate is its broad-spectrum activity against various diseases. It also exhibits low toxicity and high selectivity towards diseased cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets. In addition, the development of novel formulations and delivery systems can improve the solubility and bioavailability of this compound. Overall, this compound has shown promising results in various scientific research studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Scientific Research Applications
Ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. It has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
ethyl 3-[[2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-2-29-19(26)14-4-3-5-15(10-14)22-18(25)12-30-20-21-11-17(23-20)13-6-8-16(9-7-13)24(27)28/h3-11H,2,12H2,1H3,(H,21,23)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEPYYPBNQWMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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